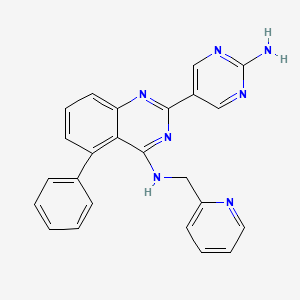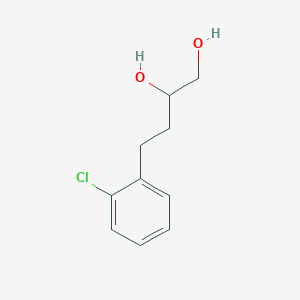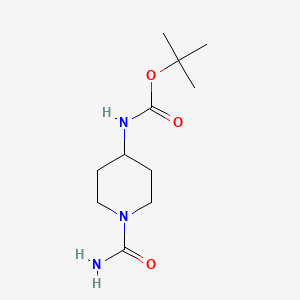
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring substituted with a carbamoyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted carbamates
Applications De Recherche Scientifique
Chemistry: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Comparison:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group instead of a carbamoyl group, leading to different reactivity and applications.
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: Contains an isopropyl group, which affects its steric properties and reactivity.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate:
Conclusion
tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in organic synthesis, biological research, and industrial applications.
Propriétés
Formule moléculaire |
C11H21N3O3 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl N-(1-carbamoylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-6-14(7-5-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Clé InChI |
QEXFMEWFKVNFQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
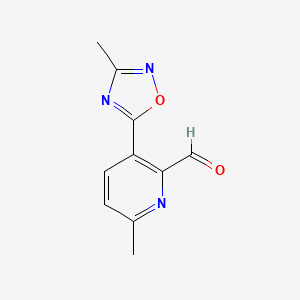
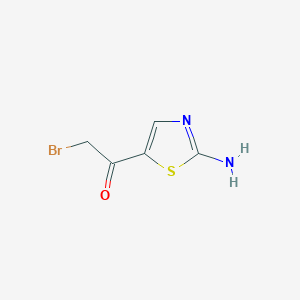
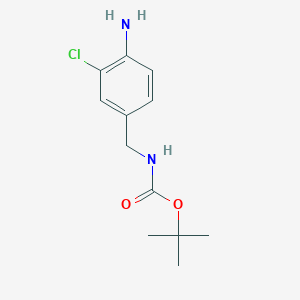
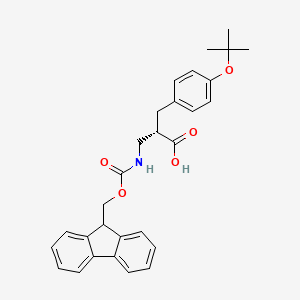

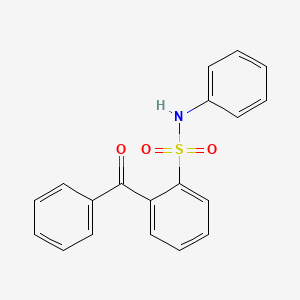
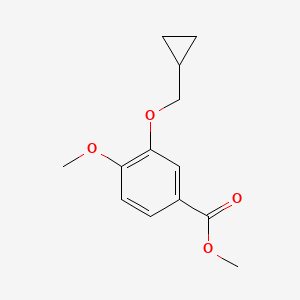

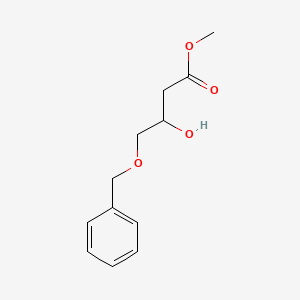
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
